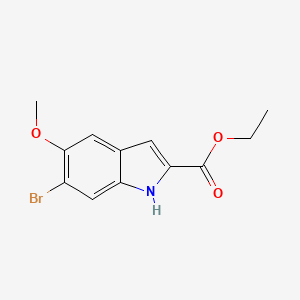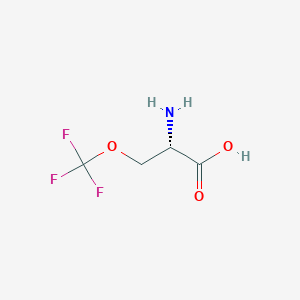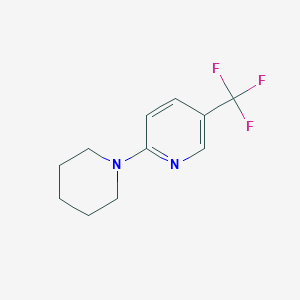
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-Piperidin-1-yl-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H13F3N2 . It has been studied for its potential antileukemia effects and structural analyses of SRPK inhibition .
Molecular Structure Analysis
The molecular weight of “2-Piperidin-1-yl-5-(trifluoromethyl)pyridine” is 230.23 . The InChI code for this compound is 1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2 .Aplicaciones Científicas De Investigación
Antiviral Agents
The compound has been used in the design and synthesis of novel derivatives that show promising antiviral activity . These derivatives have been tested against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), and have shown significant antiviral activity .
Anticancer Agents
Piperidine derivatives, which include “2-Piperidin-1-yl-5-(trifluoromethyl)pyridine”, have been utilized as anticancer agents . They have shown potential in the treatment of various types of cancer.
Antimalarial Agents
These compounds have also been used as antimalarial agents . They have been effective in the treatment and prevention of malaria, a disease caused by parasites that enter the body through the bite of a mosquito.
Antimicrobial and Antifungal Agents
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have been effective in inhibiting the growth of microorganisms and fungi.
Antihypertensive Agents
These compounds have been used as antihypertensive agents . They help lower blood pressure and are used in the treatment of hypertension.
Analgesic and Anti-inflammatory Agents
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They help reduce pain and inflammation in the body.
Anti-Alzheimer Agents
These compounds have been used in the treatment of Alzheimer’s disease . They have shown potential in slowing the progression of this neurodegenerative disorder.
Antipsychotic Agents
Piperidine derivatives have been used as antipsychotic agents . They are used in the treatment of certain mental and mood disorders, such as schizophrenia.
Mecanismo De Acción
Target of Action
The primary targets of 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine are SRPK1 and SRPK2 . These are serine/arginine-rich protein kinases involved in the regulation of constitutive and alternative splicing of pre-mRNA .
Mode of Action
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine acts as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of SRPK1 and SRPK2, thereby inhibiting their kinase activity .
Biochemical Pathways
The inhibition of SRPK1 and SRPK2 by 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine affects the splicing of pre-mRNA . This can lead to changes in the expression of various genes, potentially impacting multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine’s action are dependent on the specific context of its use. For example, in the context of leukemia, the inhibition of SRPK1 and SRPK2 could potentially have antileukemic effects .
Propiedades
IUPAC Name |
2-piperidin-1-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBYABSGKQOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





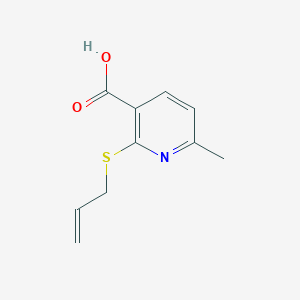
![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B3039705.png)
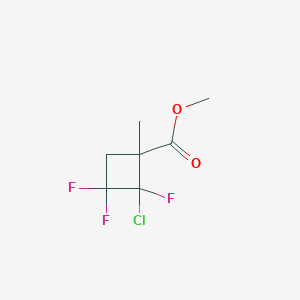
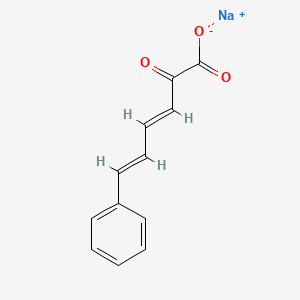
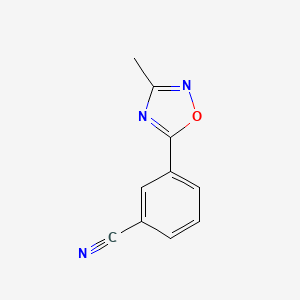
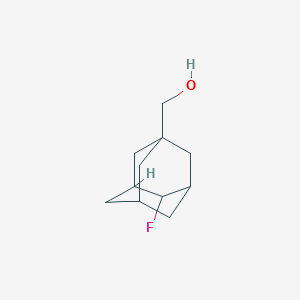
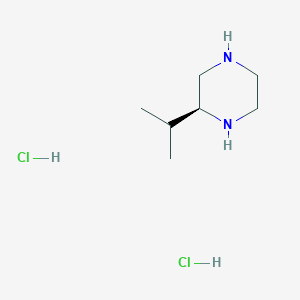
![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)
![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)
